molecular formula C8H18N2O B1274594 2-(1-Methyl-piperidin-4-ylamino)-ethanol CAS No. 942205-82-5

2-(1-Methyl-piperidin-4-ylamino)-ethanol

Cat. No.: B1274594
CAS No.: 942205-82-5
M. Wt: 158.24 g/mol
InChI Key: JOXBDJWQOVQCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-piperidin-4-ylamino)-ethanol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Synthesis

1-Methyl-2-oxopyrrolidinium hydrogen sulfate is employed as an ionic liquid catalyst in the one-pot three-component synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β–ketoesters in refluxing ethanol, showcasing the relevance of similar piperidine structures in catalytic synthesis processes. This method provides an easy work-up and good to high yields, highlighting the utility of piperidine derivatives in synthesizing complex organic compounds (Sajadikhah et al., 2012).

Anticonvulsant Agents

New piperidyl indanone derivatives, synthesized by the reaction of 5,6-dimethoxy-2-(piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates, have shown promising anticonvulsant activity in animal models. These derivatives significantly increase the gamma amino butyric acid (GABA) level in rat brains, suggesting the potential of piperidine derivatives in developing anticonvulsant medications (Siddiqui et al., 2012).

Antimicrobial Agents

A series of bis hybrid heterocycles comprising both piperidine and thiohydantoin nuclei have been synthesized and demonstrated potent biological activities against various bacterial and fungal strains. These compounds, characterized by their piperidine and thiohydantoin structures, offer a new class of antibacterial and antifungal agents, showcasing the application of piperidine derivatives in antimicrobial drug development (Thanusu et al., 2010).

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It is known that piperidine derivatives can develop stable hydrophobic interactions with their targets . This interaction could potentially alter the function of the target, leading to changes at the cellular level.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . The compound’s interaction with its target could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

It is known that piperidine derivatives can have various pharmacological activities . The effects of this compound would depend on its specific mode of action and the biochemical pathways it affects.

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXBDJWQOVQCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390050
Record name 2-(1-Methyl-piperidin-4-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942205-82-5
Record name 2-(1-Methyl-piperidin-4-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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